molecular formula C9H8O3 B094893 Methyl benzoylformate CAS No. 15206-55-0

Methyl benzoylformate

Cat. No.: B094893
CAS No.: 15206-55-0
M. Wt: 164.16 g/mol
InChI Key: YLHXLHGIAMFFBU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl benzoylformate is a versatile chemical compound with a wide range of applications. It primarily targets the polymerization process in UV-curable coatings and inks . It also plays a crucial role in the production of the herbicide Benzimidazolinone .

Mode of Action

this compound acts as a photoinitiator, which means it initiates the polymerization process when exposed to ultraviolet light . This property makes it an essential component in UV-curable formulations, where it helps in the rapid drying and curing of coatings and inks . It can also undergo ester hydrolysis under certain conditions .

Biochemical Pathways

The primary biochemical pathway of this compound involves its reaction with ultraviolet light, leading to the initiation of the polymerization process . This process results in fast drying and curing of coatings and inks . Another important pathway is its role as an intermediate in the synthesis of the herbicide Benzimidazolinone .

Pharmacokinetics

this compound is known for its moderate solubility in water and is primarily soluble in organic solvents such as ethanol, ether, and acetone . It can undergo ester hydrolysis under certain conditions, leading to the formation of benzoylformic acid . It is sensitive to air, light, and moisture and should be stored in a cool, dry place to maintain its stability .

Result of Action

The result of this compound’s action is the rapid drying and curing of coatings and inks in various industries, such as automotive, electronics, and packaging, due to their fast curing times and excellent durability . It also enables the synthesis of the potent herbicide Benzimidazolinone, which is widely used as a selective herbicide, primarily in the agricultural sector, to control the growth of unwanted weeds .

Action Environment

The action of this compound is influenced by environmental factors such as light, air, and moisture . Exposure to ultraviolet light enhances its photoinitiating properties, making it valuable in the field of UV-curable coatings and inks . It is sensitive to air, light, and moisture, and thus, should be stored in a cool, dry place to maintain its stability .

Safety and Hazards

Methyl benzoylformate may cause an allergic skin reaction . Necessary precautions such as wearing protective clothing and avoiding inhalation or ingestion should be taken while handling this chemical compound .

Future Directions

Methyl benzoylformate finds extensive use in various industries, including UV-curable coatings and inks, agriculture, and pharmaceuticals . It is also used in the synthesis of the herbicide Benzimidazolinone . Future research might focus on its applications in other fields and improving its synthesis process .

Biochemical Analysis

Biochemical Properties

Methyl benzoylformate plays a significant role in biochemical reactions, particularly as a photoinitiator in UV-curable formulations . When exposed to ultraviolet light, it initiates the polymerization process, leading to the rapid drying and curing of coatings and inks . Additionally, this compound can undergo ester hydrolysis to form benzoylformic acid . It interacts with enzymes such as benzoylformate decarboxylase, which catalyzes the decarboxylation of benzoylformate to benzaldehyde .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to interact with NADH model compounds, leading to the enantioselective reduction of this compound to methyl mandelate . This interaction affects cellular metabolism and can influence the production of optically active pharmaceutical intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a photoinitiator by absorbing UV light and generating free radicals, which initiate the polymerization process . Additionally, this compound can be reduced by NADH model compounds in the presence of magnesium perchlorate, leading to the formation of methyl mandelate . This reduction process involves the transfer of electrons and protons, resulting in changes in the chemical structure of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its sensitivity to air, light, and moisture . It is important to store this compound in a cool, dry place to maintain its stability . Over time, this compound can undergo degradation, leading to the formation of benzoylformic acid . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but at high doses, it can cause adverse effects such as allergic skin reactions . It is important to determine the threshold levels for safe usage and to monitor for any toxic effects in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include its reduction to methyl mandelate by NADH model compounds . This process involves the transfer of electrons and protons, resulting in the formation of optically active intermediates . Additionally, this compound can undergo ester hydrolysis to form benzoylformic acid, which can be further metabolized by enzymes such as benzoylformate decarboxylase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its solubility in organic solvents facilitates its distribution within lipid-rich environments, allowing it to accumulate in specific cellular compartments . The transport and distribution of this compound can influence its localization and activity within cells .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . It can be directed to specific organelles through targeting signals and post-translational modifications . The subcellular localization of this compound can impact its activity and function, influencing cellular processes such as polymerization and reduction reactions .

Properties

IUPAC Name

methyl 2-oxo-2-phenylacetate
Source PubChem
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InChI

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHXLHGIAMFFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
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DSSTOX Substance ID

DTXSID9065867
Record name Benzeneacetic acid, .alpha.-oxo-, methyl ester
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Molecular Weight

164.16 g/mol
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CAS No.

15206-55-0, 81065-82-9
Record name Methyl phenylglyoxylate
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Record name Methyl phenylglyoxalate
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Record name Benzeneacetic acid, methyl-alpha-oxo-
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Record name Methyl benzoylformate
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Record name Benzeneacetic acid, .alpha.-oxo-, methyl ester
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Record name Methyl benzoylformate
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Record name METHYL PHENYLGLYOXALATE
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Record name Methyl Phenylglyoxalate
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Synthesis routes and methods I

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzildimethylketal, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “Irgacure (trade name)-184”, “Irgacure (trade name)-369”, “Darocur (trade name)-1173”, and “Lucirin-TPO” produced by BASF, “KAYACURE (trade name) DETX” and “KAYACURE (trade name) OA” produced by Nippon Kayaku Co., Ltd., “Vicure 10” and “Vicure 55” produced by Stauffer Chemical Co., “Trigonal PI” produced by Akzo Nobel N.V., “Sandrey 1000” produced by Sand, “Deep” produced by Upjohn Company, and “Biimidazole” produced by KUROGANE KASEI Co., Ltd.
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Synthesis routes and methods II

Procedure details

The procedures of Example 1 were repeated except for employing the above-obtained catalyst (8 ml), feeding air and nitrogen at feed rates of 35 ml/min. and 70 ml/min., respectively, and feeding a methyl mandelate solution comprising methanol and methyl mandelate (6:1, by weight) at a feed rate of 17.0 g/hr., to carry out the gaseous catalytic reaction. There was obtained methyl phenylglyoxylate as α-keto acid ester. The results are set forth in Table 5.
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Synthesis routes and methods III

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzyl dimethyl ketanol, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “IRGACURE (trade mark)-184”, “IRGACURE (trade mark)-369”, “DAROCUR (trade mark)-1173”, and “Lucirin-TPO” produced by BASF Corporation, “KAYACURE (trade mark) DETX” and “KAYACURE (trade mark) OA” produced by NIPPON KAYAKU Co., Ltd., “VICURE 10” and “VICURE 55” produced by Stauffer Chemical Co., “TRIGONAL PI” produced by Akzo Chemicals B.V., “Sandorey 1000” produced by Sandoz, “DEAP” produced by Upjohn Co., Ltd., and “Biimidazole” produced by Kurogane Kasei Co., Ltd.
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Synthesis routes and methods IV

Procedure details

The co-oxidation reaction was carried out in manner as described in Example 16, except that methyl atropate was used in lieu of oleic acid. As a result, acetic acid was obtained at a yield of 95% and methyl benzoylformate was obtained at a yield of 88%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl benzoylformate?

A1: this compound has the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, rotational spectroscopy studies have been conducted on this compound, providing information on its structure and internal dynamics. [] These studies identified the minimum energy conformer, where the ester group adopts a Z orientation. [] Additionally, the barrier heights for methyl internal rotation were determined. []

Q3: What are the main applications of this compound in catalysis?

A3: this compound is frequently employed as a model substrate in asymmetric hydrogenation reactions. [, , , , , , ] Its reduction to (R)-(-)-methyl mandelate serves as a benchmark reaction for evaluating the enantioselectivity of chiral catalysts. [, , , , , , ]

Q4: How does the choice of catalyst impact the enantioselectivity of this compound hydrogenation?

A4: Various catalysts, including platinum-carbon catalysts modified with cinchonidine, [] chiral NADH models, [, , , , , , , , , , ] ruthenium complexes with cerium chloride additives, [] and chiral borohydrides, [] have been explored for this reaction. Each catalyst system exhibits different levels of enantiocontrol, influenced by factors like the chiral environment around the metal center, steric effects, and electronic interactions. [, , , , , , , , , , , , , , ]

Q5: How does the presence of magnesium ions affect the reduction of this compound with NADH models?

A5: Magnesium ions play a crucial role in activating NADH model compounds, promoting the release of an electron for hydride transfer. [, , ] Mechanistic studies using B3LYP/6-31G* theory suggest that magnesium ions form complexes with both NADH models and this compound. [] These ternary complexes exhibit specific structural features, influencing the enantioselectivity of the reduction process. []

Q6: Are there any examples of heterogeneous catalysis using this compound?

A6: Yes, researchers have investigated the use of platinum nanoparticles supported on ionic liquids, with or without cinchonidine as a chiral modifier, for the enantioselective hydrogenation of this compound. []

Q7: Has this compound been used in any other types of reactions besides asymmetric hydrogenation?

A7: Yes, it has been used in aldol reactions with alkenyl trichloroacetates catalyzed by dibutyltin dimethoxide and BINAP⋅silver(I) complex. [] This reaction allows the construction of a chiral tertiary carbon center. [] Additionally, palladium- or platinum-catalyzed double silylation reactions of this compound with hexamethyldisilane have been reported, yielding dimethyl 2,3-diphenyl-2,3-bis(O-trimethylsilyl)tartrate. []

Q8: What is known about the stability of this compound under various conditions?

A8: this compound is known to undergo thermal decomposition in the gas phase. [, ] This decomposition follows a unimolecular, first-order process, producing methyl benzoate and carbon monoxide. [, ] The activation energy for this decomposition has been determined experimentally and through theoretical calculations. [, ]

Q9: How does the presence of a cyano group affect the reactivity of this compound in cycloaddition reactions?

A9: In [3+2] cycloadditions with carbonyl oxides, benzoyl cyanide exhibits higher reactivity compared to this compound. [] This difference is attributed to the electron-withdrawing nature of the cyano group, making the carbonyl group more electrophilic. []

Q10: Have there been any computational studies on the mechanism of this compound reactions?

A10: Yes, density functional theory (DFT) calculations have been employed to study the conformations, hydrogen bonding interactions, and internal dynamics of this compound. [] DFT has also been used to investigate the mechanisms of enantioselective reductions, providing insights into the structures of transition states and the role of magnesium ions in activating NADH models. []

Q11: How do structural modifications to NADH model compounds influence the enantioselectivity of this compound reduction?

A11: Studies have demonstrated that the stereochemistry and steric bulk of substituents on the dihydropyridine ring of NADH models significantly impact enantioselectivity. [, , , ] For instance, introducing a methyl group at the C-2 position of the dihydropyridine ring, along with a chiral auxiliary at the nitrogen atom, resulted in a remarkable increase in enantiomeric excess of the product. [] Similarly, the presence of a chiral sulfoxide group at the C-3 position of 1,4-dihydroquinolines led to high enantioselectivity in the reduction. [] The conformational flexibility of the chiral auxiliary and its ability to effectively shield one face of the dihydropyridine ring during hydride transfer have also been shown to play a role. []

Q12: What analytical methods are used to monitor the asymmetric hydrogenation of this compound?

A12: High-performance liquid chromatography (HPLC) is widely used to monitor the progress of the reaction and determine the enantiomeric excess of the product, (R)-(-)-methyl mandelate. [, ]

Q13: Are there methods for analyzing residual this compound in other applications?

A13: Yes, a method using dispersive solid phase extraction purification has been developed to analyze residual this compound in ultra violet (UV) printing inks. [] This method aims to quantify trace amounts of photoinitiators, including this compound, left in the ink after the curing process. []

Q14: Are there any alternative substrates to this compound used in asymmetric hydrogenation studies?

A14: Yes, other α-ketoesters, such as ethyl pyruvate, have been investigated as substrates in competitive hydrogenation reactions with this compound. [] These studies provide insights into the factors governing substrate selectivity on chirally modified platinum catalysts. []

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